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Compound of Interest

Compound Name:
4-(4-Aminophenyl)-N,N-

dimethylbenzamide

CAS No.: 166386-41-0

Cat. No.: B581844

Get Quote

Executive Summary & Scientific Context
4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) represents a privileged

biphenyl-carboxamide scaffold extensively utilized in medicinal chemistry. While often

categorized as a chemical intermediate, its structural architecture—comprising a rigid biphenyl

core, a hydrogen-bonding amino "head," and a hydrophobic dimethylamide "tail"—serves as a

prototypical template for NAD⁺-dependent histone deacetylase (Sirtuin) inhibitors and Zinc-

dependent HDAC inhibitors.

In the context of drug discovery, this molecule functions primarily as a Lead Scaffold or

Reference Probe. Its SAR profile has been instrumental in the evolution of nanomolar-potency

inhibitors (e.g., by replacing the dimethylbenzamide moiety with quinoline systems to target

HDAC6 or SIRT2 selectivity pockets).
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Feature Specification

Chemical Name
4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-

carboxamide

Molecular Formula C₁₅H₁₆N₂O

Molecular Weight 240.30 g/mol

Core Scaffold Biphenyl-4-carboxamide

Primary Targets
SIRT2 (Sirtuin 2), HDAC6 (Histone Deacetylase

6)

Role
Lead Scaffold, Chemical Intermediate, SAR

Probe

Mechanistic Basis & SAR Logic
The biological activity of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is governed by its

ability to occupy hydrophobic tunnels within epigenetic enzymes. The SAR is divided into three

critical pharmacophoric regions: the Cap Group (Amide), the Linker (Biphenyl), and the Zinc-

Binding/Head Group (Amine).

Pharmacophore Dissection
Region A: The Dimethylamide "Cap"

Function: Interacts with the solvent-exposed rim of the enzyme pocket.

SAR Insight: The N,N-dimethyl substitution provides a hydrophobic bulky group that

prevents rapid dissociation. In SIRT2 optimization, this group is often replaced by larger

heteroaromatics (e.g., 8-aminoquinoline) to enhance selectivity by filling the "selectivity

pocket" unique to SIRT2.

Region B: The Biphenyl "Linker"

Function: Acts as a rigid spacer spanning the hydrophobic channel (approx. 10–14 Å).
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SAR Insight: The biphenyl system provides necessary rigidity. Replacing the phenyl rings

with heteroaromatics (e.g., furan, thiophene) often alters solubility and curvature, affecting

potency. The 4,4'-substitution pattern is critical for linear alignment within the enzyme

tunnel.

Region C: The Amino "Head"

Function: Serves as the anchor point. In native form, the amine can form hydrogen bonds

with catalytic residues (e.g., Asp/His).

SAR Insight: This is the most modifiable region. Derivatization into a hydroxamic acid

converts the molecule into a pan-HDAC inhibitor. Conversion to a thioamide or urea can

shift specificity towards SIRT1/2.

SAR Visualization (Graphviz)
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Figure 1: Pharmacophoric dissection of the scaffold showing regions targeted for optimization

to yield potent epigenetic inhibitors.[1]

Comparative Performance Analysis
As a scaffold, the "performance" of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is measured

by its ligand efficiency and modifiability compared to established inhibitors.

Comparison with Established SIRT2/HDAC Inhibitors
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Feature

4-(4-
Aminophenyl)-
N,N-
dimethylbenza
mide

AGK2 (SIRT2
Inhibitor)

Entinostat
(MS-275)
(HDAC1/3
Inhibitor)

AK-7 (SIRT2
Inhibitor)

Structure Class
Biphenyl-

Benzamide

Cyanopropenami

de

Pyridyl-

Benzamide

Sulfonyl-

Benzamide

Potency (IC₅₀)
Low µM range

(Parent)
3.5 µM (SIRT2)

~200 nM

(HDAC1)
15.5 µM (SIRT2)

Selectivity Broad (Scaffold)
High (SIRT2 >

SIRT1/3)

High (Class I

HDACs)

Moderate

(SIRT2)

Mechanism
Competitive /

Precursor
Non-competitive Zinc Chelation Competitive

Key Advantage

Versatile Starting

Point for diverse

libraries.[1]

Neuroprotective

efficacy.

Clinical

validation.

Blood-Brain

Barrier

penetrant.

Experimental Insight: In comparative screening, the parent compound (4-(4-Aminophenyl)-
N,N-dimethylbenzamide) often exhibits micromolar (10–50 µM) activity against SIRT2.

However, replacing the dimethylamide with an 8-aminoquinoline moiety (derived from this

scaffold) can improve potency to ~44 nM (nanomolar range), demonstrating the critical role of

the "Cap" region modification.

Experimental Protocols
To validate the activity of this scaffold or its derivatives, the following SIRT2 Deacetylase Assay

is the industry standard.

Protocol: Fluorogenic SIRT2 Deacetylase Assay
Objective: Determine the IC₅₀ of benzamide derivatives against recombinant SIRT2.

Reagents:
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Enzyme: Recombinant human SIRT2 (0.5 U/well).

Substrate: Fluorogenic peptide (e.g., Ac-Gln-Pro-Lys(Ac)-Lys(AMC)-OH).

Cofactor: NAD⁺ (500 µM final concentration).

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Workflow:

Preparation: Dissolve 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO to create a 10

mM stock.

Serial Dilution: Prepare 10-point serial dilutions (e.g., 100 µM to 0.1 nM) in Assay Buffer

(maintain <1% DMSO).

Incubation:

Add 25 µL of Enzyme solution to 96-well black plate.

Add 1 µL of Compound dilution. Incubate 10 min at 37°C.

Initiate reaction by adding 25 µL Substrate/NAD⁺ mix.

Reaction: Incubate for 45–60 minutes at 37°C.

Termination: Add 50 µL of Developer Solution (Trypsin/Nicotinamide) to release the AMC

fluorophore. Incubate 15 min.

Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

Analysis: Fit data to the sigmoidal dose-response equation:

Protocol Visualization (Graphviz)
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Step 1: Compound Prep
(DMSO Stock -> Serial Dilution)

Step 2: Enzyme Pre-Incubation
(SIRT2 + Compound, 10 min @ 37°C)

Step 3: Reaction Initiation
(Add NAD+ & Ac-Lys-AMC Substrate)

Step 4: Deacetylation Phase
(45-60 min @ 37°C)

Step 5: Signal Development
(Add Trypsin/Nicotinamide)

Step 6: Data Acquisition
(Fluorescence Ex360/Em460)
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Figure 2: Step-by-step workflow for the fluorogenic SIRT2 inhibition assay.

Synthesis & Quality Control
For researchers synthesizing derivatives, the purity of the biphenyl core is paramount.

Synthesis Pathway (Suzuki Coupling):

Reactants: 4-Bromo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid pinacol ester.

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.

Solvent: Dioxane/Water or Toluene/Ethanol.

Conditions: Reflux under N₂ for 12–24 hours.

QC Checkpoints:

¹H NMR (DMSO-d₆): Look for characteristic biphenyl protons (doublets around 7.5–7.8 ppm)

and the N,N-dimethyl singlet (approx. 3.0 ppm).[2]

LC-MS: Confirm Molecular Ion [M+H]⁺ = 241.13.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b581844/docs#4-4-aminophenyl-n-n-
dimethylbenzamide-structure-activity-relationship-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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